molecular formula C13H15N3O3S2 B2626971 4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034328-29-3

4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2626971
M. Wt: 325.4
InChI Key: ZXFCIPDFXWRFNX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds . The structure also includes a pyrimidine ring and a 5-methylthiophen-2-yl group.

Scientific Research Applications

Synthesis and Derivative Formation

Pyrimidine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives and ethyl-2-(pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives has been achieved through reactions with different reagents, using both conventional and heterogeneous catalysts like silica sulfuric acid and CuY-Zeolite. These methods have proven to be simple, efficient, and yield compounds in excellent outputs (Bassyouni & Fathalla, 2013).

Biological Applications and Antitumor Activity

Novel series of pyrimidine derivatives designed as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis have shown significant antiproliferative potencies against various tumor cell lines. These compounds are synthesized through condensation processes and have been identified as potential leads for further structure optimization in cancer therapy (Liu et al., 2015).

Supramolecular Chemistry

Research into the formation of hydrogen-bonded supramolecules from pyridin-2-yl-pyrimidine-2-sulfonate with transition metals highlights the ability of these compounds to form complex structures. The ligands offer N,N,O-chelation, and the geometry around the metal atom is distortedly octahedral. Such studies are crucial for the development of new materials and understanding molecular interactions (Zhu et al., 2007).

Catalytic Applications and Chemical Synthesis

The use of pyrimidine derivatives in catalysis and as intermediates in organic synthesis is also notable. For instance, pyrrole-substituted pyrido[2,3-d]pyrimidines have been synthesized using an efficient nanocatalyst, showcasing the compounds' versatility in facilitating chemical reactions and the potential for discovering new reactions (Jahanshahi et al., 2018).

properties

IUPAC Name

4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-10-2-3-13(20-10)21(17,18)16-7-5-11(8-16)19-12-4-6-14-9-15-12/h2-4,6,9,11H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFCIPDFXWRFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

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